molecular formula C8H11BrN2O2 B1444405 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine CAS No. 947249-15-2

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine

Cat. No.: B1444405
CAS No.: 947249-15-2
M. Wt: 247.09 g/mol
InChI Key: TWZMRSWMUHNYBC-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine typically involves the bromination of 3-(2-methoxyethoxy)-pyridin-2-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated pyridine derivatives.

Scientific Research Applications

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethoxy)-pyridin-2-ylamine: Lacks the bromine atom, resulting in different reactivity and properties.

    5-Bromo-2-methoxypyridine: Similar structure but without the ethoxy group, affecting its solubility and reactivity.

    5-Bromo-3-methoxypyridine: Another similar compound with different substituents, leading to variations in chemical behavior.

Uniqueness

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is unique due to the presence of both the bromine atom and the methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN2O2C_{11}H_{14}BrN_{2}O_{2}, with a molecular weight of approximately 251.11 g/mol. The compound features a bromine atom at the 5-position, a methoxyethoxy group at the 3-position, and an amino group at the 2-position of the pyridine ring. Its unique structure contributes to its diverse biological properties.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Pyridine derivatives are known for their antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameActivity TypeReference
This compoundAntibacterial
5-Bromo-2-methylpyridin-3-amineAntifungal
4-Amino-5-bromopyridineAntibacterial

2. Antitumor Activity

The anticancer potential of this compound has been a focus of several studies. Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves interference with cellular pathways that regulate growth and apoptosis .

Table 2: Antitumor Activity Studies

Cell LineIC50 (µM)Treatment DurationReference
HeLa9.22 ± 0.1772 hours
MCF-7Not reportedNot specified
JurkatNot reportedNot specified

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is hypothesized to bind to enzymes or receptors involved in disease pathways, potentially modulating their activity through competitive inhibition or allosteric effects.

Potential Targets:

  • Cyclin-dependent kinases (CDKs): These enzymes are critical for cell cycle regulation and are often overexpressed in cancer cells. Inhibition of CDKs can lead to reduced cell proliferation .

Case Studies and Research Findings

A study investigating the structure–activity relationship (SAR) of pyridine derivatives highlighted the importance of functional groups in enhancing biological activity. Compounds with halogen substitutions, such as bromine, exhibited improved potency against cancer cell lines compared to their non-brominated counterparts .

Additionally, computational studies have suggested that the binding affinity of this compound with target proteins can be predicted using molecular docking techniques. These approaches provide insights into how modifications to the compound's structure could enhance its efficacy as an anticancer agent .

Properties

IUPAC Name

5-bromo-3-(2-methoxyethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZMRSWMUHNYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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